
Chirald
Descripción general
Descripción
Chirald<SUP><SUP>®</SUP></SUP>: is a chiral compound known for its unique spatial arrangement, making it non-superimposable on its mirror image. This property, known as chirality, is crucial in various scientific fields, particularly in chemistry and biology. This compound<SUP><SUP>®</SUP></SUP> is widely used in research and industrial applications due to its ability to interact differently with other chiral entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chirald<SUP><SUP>®</SUP></SUP> involves several steps, including the use of chiral catalysts and reagents to ensure the desired enantiomer is produced. Common synthetic routes include asymmetric synthesis and chiral resolution techniques. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound<SUP><SUP>®</SUP></SUP> typically involves large-scale asymmetric synthesis using chiral catalysts. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the enantiomers. The production process is designed to be efficient and cost-effective while maintaining high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: Chirald<SUP><SUP>®</SUP></SUP> undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chiral nature of the compound, leading to different outcomes depending on the enantiomer involved.
Common Reagents and Conditions: Common reagents used in reactions with this compound<SUP><SUP>®</SUP></SUP> include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products: The major products formed from reactions with this compound<SUP><SUP>®</SUP></SUP> depend on the type of reaction and the specific enantiomer involved. For example, oxidation may yield chiral alcohols or ketones, while substitution reactions can produce a variety of chiral derivatives.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The pharmaceutical industry heavily relies on chirality due to the distinct biological activities exhibited by enantiomers. One enantiomer of a chiral drug may be therapeutically active, while the other could be harmful or inactive.
Key Examples:
- Thalidomide : This drug is infamous for its tragic history, as one enantiomer was effective against morning sickness, while the other caused severe birth defects. This led to strict regulations requiring that chiral drugs be marketed as single enantiomers to avoid such risks .
- Selective Binding : Chiral drugs often exhibit selective binding to biological targets, enhancing efficacy and minimizing side effects. For instance, the synthesis of specific chiral molecules can be achieved using chiral catalysts to favor one enantiomer over another, which is critical in drug design .
Material Science and Nanotechnology
Chirality is also significant in material science, particularly in the development of chiral materials that can be used in various applications.
Applications:
- Chiral Nanostructures : These structures can selectively interact with other chiral objects and are utilized in asymmetric catalysis, enantiomeric separation, and chiral sensing. Their unique optical properties allow for applications in circular dichroism and photoluminescence .
- Drug Delivery Systems : Research has shown that chiral materials can enhance drug delivery by targeting specific cells or tissues, thus improving therapeutic outcomes while reducing side effects .
Biomedical Engineering
Chirality significantly impacts biomedical applications, particularly in the development of chiral biointerfaces that regulate cellular behavior.
Case Studies:
- Chiral Surfaces : Studies have demonstrated that chiral surfaces made from amino acids can influence neuronal cell attachment and behavior. For example, L-cysteine surfaces inhibited neuronal attachment more than D-cysteine surfaces .
- Antibacterial Properties : Chiral compounds have shown potential in antibacterial and antiviral applications by exploiting their unique interactions with biological systems .
Quantum State Control of Chiral Molecules
Recent advancements in controlling the quantum states of chiral molecules have opened new avenues for research.
Findings:
- A team at the Fritz Haber Institute achieved near-complete separation of quantum states for chiral molecules, reaching a purity of 96% for one enantiomer. This breakthrough enhances our understanding of chirality and its implications for molecular physics and chemistry .
Mecanismo De Acción
The mechanism of action of Chirald<SUP><SUP>®</SUP></SUP> involves its interaction with molecular targets through its chiral centers. These interactions can influence the compound’s binding affinity and specificity, leading to different biological and chemical outcomes. The pathways involved often include stereospecific binding to enzymes or receptors, resulting in distinct physiological or chemical effects.
Comparación Con Compuestos Similares
Chirald<SUP><SUP>®</SUP></SUP> is unique compared to other chiral compounds due to its specific spatial arrangement and the resulting interactions. Similar compounds include:
Chiral amino acids: These are fundamental building blocks in proteins and exhibit chirality.
Chiral drugs: Many pharmaceuticals are chiral, with enantiomers having different therapeutic effects.
Chiral catalysts: Used in asymmetric synthesis to produce enantiomerically pure compounds.
This compound<SUP><SUP>®</SUP></SUP> stands out due to its high enantiomeric purity and its effectiveness in various applications, making it a valuable compound in both research and industry.
Actividad Biológica
Chirald, a chiral compound, has garnered significant attention in the field of medicinal chemistry due to its unique biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.
This compound refers to a class of chiral compounds that exhibit distinct spatial configurations, leading to different biological activities based on their stereochemistry. The importance of chirality in biological systems is underscored by the selective interactions that chiral molecules have with biomolecules, such as proteins and nucleic acids.
2. Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enantiomeric Interactions : The two enantiomers of this compound may interact differently with biological targets, leading to variations in pharmacological effects. For instance, one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic .
- Metal Complex Formation : Chiral metal complexes derived from this compound have shown enhanced biological activity compared to their non-chiral counterparts. These complexes can selectively bind to biomolecules, influencing cellular processes such as apoptosis and metabolism .
- Stereoselective Metabolism : The metabolism of this compound in biological systems often exhibits stereoselectivity, which can significantly impact its pharmacokinetics and overall efficacy .
3.1 Chiral Metal Complexes
Recent studies have highlighted the potential of chiral metal complexes derived from this compound in cancer therapy. For example:
These findings suggest that the incorporation of chirality into metal complexes can lead to improved therapeutic profiles.
3.2 Stereoselective Drug Development
A notable case study involves the development of esomeprazole from omeprazole, illustrating the commercial success and therapeutic advantages of chiral switches in drug formulation:
- Omeprazole vs. Esomeprazole : Esomeprazole, the S-enantiomer of omeprazole, demonstrated superior efficacy in treating gastroesophageal reflux disease (GERD), leading to significant market success for AstraZeneca .
4. Cytotoxicity Studies
Biological cytotoxicity studies have been conducted using various concentrations of this compound-derived complexes:
- Cytotoxic Effects : Research indicated that concentrations ranging from 10–100 μM resulted in varying degrees of cytotoxicity against neuronal cell lines (HT-22), with some complexes providing protective effects against oxidative stress .
5. Conclusion
This compound represents a promising avenue for drug development due to its unique biological activities and mechanisms of action. The ability to design chiral compounds that selectively interact with biological targets opens new frontiers in medicinal chemistry and pharmacology.
6. Future Directions
Further research is needed to explore the full therapeutic potential of this compound and its derivatives, particularly in:
- Targeted Cancer Therapies : Investigating specific interactions between chiral compounds and cancer biomarkers.
- Metabolic Pathways : Understanding how chirality influences metabolic pathways and drug interactions.
Q & A
Basic Research Questions
Q. How to design experiments using Chirald to ensure validity and reliability in chemical analysis?
- Methodological Answer : Begin by aligning experimental objectives with established frameworks (e.g., CHIRAL's panel review criteria for validity ). Use randomized controlled trials (RCTs) with sufficient sample sizes to minimize bias. Include technical replicates and negative/positive controls to assess instrument reliability. For example, pre-test instrument calibration using certified reference materials (CRMs) ensures consistency .
Q. What statistical methods are appropriate for analyzing this compound-derived datasets?
- Methodological Answer : Employ multivariate analysis (e.g., PCA or PLS-DA) to identify patterns in high-dimensional this compound data. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For time-series data, apply mixed-effects models to account for repeated measures . Always report effect sizes and confidence intervals to contextualize significance .
Q. How to address contradictions in this compound data across published studies?
- Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., sampling protocols, instrument sensitivity). Use meta-analytic techniques to quantify heterogeneity (e.g., I² statistic) and subgroup analyses to isolate confounding variables . Triangulate findings with complementary techniques (e.g., NMR or XRD) to resolve discrepancies .
Advanced Research Questions
Q. What are best practices for integrating multi-omics data with this compound results in metabolic studies?
- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map this compound-derived metabolite profiles onto genomic or proteomic datasets. Apply machine learning (e.g., random forests) to identify cross-omics biomarkers. Ensure data normalization across platforms to mitigate batch effects .
Q. How to apply the PICO/FINER frameworks to formulate rigorous this compound research questions?
- Methodological Answer :
- PICO : Define Population (e.g., specific enzyme isoforms), Intervention (this compound-based detection), Comparison (traditional chromatographic methods), and Outcome (sensitivity metrics).
- FINER : Ensure questions are Feasible (instrument access), Interesting (novel chiral recognition mechanisms), Novel (understudied substrates), Ethical (data transparency), and Relevant (pharmaceutical applications) .
Q. How to ensure reproducibility in this compound experiments across independent laboratories?
- Methodological Answer : Adopt standardized protocols from CHIRAL’s validated assessment library . Share raw datasets and analysis scripts via repositories (e.g., Zenodo). Use inter-laboratory ring trials to benchmark reproducibility metrics (e.g., %CV) .
Q. What ethical considerations are critical when handling sensitive this compound data in pharmacological studies?
- Methodological Answer : Anonymize patient-derived data (e.g., chiral drug metabolism profiles) using tokenization. Obtain informed consent for secondary data use. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Q. Methodological Best Practices
Q. How to present this compound data effectively using the IMRAD structure?
- Methodological Answer :
- Introduction : Link this compound’s role in chiral resolution to gaps in existing literature (e.g., enantiomer quantification challenges) .
- Methods : Detail instrument parameters (e.g., column type, mobile phase pH) to enable replication .
- Results : Use tables to compare enantiomeric excess (%ee) across conditions; figures to illustrate chromatographic peaks .
- Discussion : Interpret findings through the lens of prior work (e.g., "Our 95% ee result contrasts with Smith et al.’s 82%, likely due to optimized temperature control") .
Q. How to handle missing data in this compound experiments without compromising analysis?
- Methodological Answer : Use multiple imputation (MI) for small missing datasets (<5%). For larger gaps, apply sensitivity analyses (e.g., worst-case scenario modeling). Document missingness patterns (e.g., MCAR, MAR) to justify statistical approaches .
Q. What validation strategies are recommended for computational models predicting this compound outcomes?
- Methodological Answer : Split data into training/testing sets (70/30 ratio). Use k-fold cross-validation to assess overfitting. Compare predicted vs. experimental enantioselectivity via ROC curves or Matthews Correlation Coefficient (MCC) .
Q. Data Management & Interpretation
Q. How to differentiate between quantitative and qualitative data in this compound studies?
- Methodological Answer : Quantitative data include continuous metrics (e.g., retention time, %ee), analyzed via inferential statistics. Qualitative data encompass categorical observations (e.g., peak symmetry), requiring thematic coding or chi-square tests .
Q. What hypothesis-testing strategies are optimal for this compound-driven chiral recognition studies?
- Methodological Answer : Formulate null (H₀: No enantioselectivity difference) and alternative hypotheses (H₁: this compound detects Δ%ee ≥10%). Use ANOVA for multi-group comparisons or Bayesian t-tests for small samples .
Q. How to conduct literature reviews for this compound applications in asymmetric catalysis?
- Methodological Answer : Use Boolean operators in databases (e.g., "this compound AND enantiomer* NOT industrial"). Filter by publication date (last 5 years) and journal impact factor (≥3.0). Annotate conflicting results in a matrix for thematic synthesis .
Q. When should pilot studies be incorporated into this compound research workflows?
- Methodological Answer : Conduct pilots to optimize parameters (e.g., injection volume, flow rate) before full-scale experiments. Use iterative design (Plan-Do-Study-Act cycles) to refine protocols .
Q. How to manage intellectual property concerns when publishing this compound methodologies?
Propiedades
IUPAC Name |
(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTCGJHAECYOBW-APWZRJJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273961 | |
Record name | Chirald | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38345-66-3 | |
Record name | (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38345-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darvon alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chirald | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-OXYPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.